2-bromo-5-(difluoromethyl)Pyrazine
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Overview
Description
2-Bromo-5-(difluoromethyl)pyrazine: is an organic compound with the molecular formula C5H3BrF2N2 and a molecular weight of 208.99 g/mol It is a pyrazine derivative, characterized by the presence of a bromine atom and a difluoromethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(difluoromethyl)pyrazine typically involves the bromination of 5-(difluoromethyl)pyrazine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(difluoromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) or toluene are typical.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: 2-Bromo-5-(difluoromethyl)pyrazine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is utilized in the production of advanced materials and specialty chemicals due to its unique reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of 2-bromo-5-(difluoromethyl)pyrazine in chemical reactions involves the activation of the bromine atom and the difluoromethyl group. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new bonds. The difluoromethyl group can participate in various transformations, contributing to the overall reactivity of the compound .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(pentafluoroethyl)pyrazine
Uniqueness: 2-Bromo-5-(difluoromethyl)pyrazine is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyrazine ring. This combination imparts distinct reactivity and functional group compatibility, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-4-2-9-3(1-10-4)5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYCYDKPAJZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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